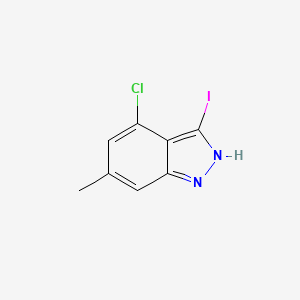

4-chloro-3-iodo-6-methyl-2H-indazole

Description

Historical Context and Significance of the Indazole Heterocycle in Chemical Sciences

The indazole heterocycle, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first synthesized by Emil Fischer in 1883. researchgate.net Despite its early discovery, the indazole motif is notably rare in nature, with only a few alkaloids like nigellicine and nigeglanine being isolated from natural sources. nih.govwikipedia.org This scarcity in nature contrasts sharply with its profound significance in synthetic and medicinal chemistry.

Over the last few decades, the indazole scaffold has been recognized as a "privileged structure." pnrjournal.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. pnrjournal.comresearchgate.net Consequently, synthetic indazole derivatives have been developed and investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.govnih.gov The structural similarity of indazole to biomolecules such as adenine and guanine allows for favorable interactions with biopolymers in living systems. researchgate.netinnovatpublisher.com This versatility and biological relevance have cemented the indazole heterocycle as a cornerstone in the development of novel therapeutic agents. austinpublishinggroup.com

Distinguishing Characteristics and Tautomeric Considerations of the 2H-Indazole Isomer in Chemical Systems

The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govnih.govresearchgate.net It possesses a benzenoid structure, contributing to its greater aromatic stability. nih.gov In contrast, the 2H-indazole isomer exhibits ortho-quinoid characteristics. nih.gov Computational studies, such as MP2-6-31G** calculations, have quantified the stability difference, showing the 1H-tautomer to be more stable than the 2H form by approximately 3.6 to 4.1 kcal/mol. researchgate.netrsc.org

Despite the inherent stability of the 1H form, the 2H-tautomer can be stabilized and isolated. The relative stability is influenced by factors such as the solvent, temperature, and, most importantly, the substitution pattern on the indazole ring. bgu.ac.il Specific substituents can favor the 2H-isomer through electronic effects or steric hindrance. Furthermore, both intramolecular and intermolecular hydrogen bonds can play a crucial role in stabilizing the 2H-tautomeric form, in some cases allowing it to persist indefinitely in aprotic solvents. researchgate.netbgu.ac.il

| Property | 1H-Indazole | 2H-Indazole |

| Structural Character | Benzenoid | Ortho-quinoid |

| Thermodynamic Stability | More stable (predominant) | Less stable |

| Energy Difference | Baseline | ~ +4 kcal/mol higher than 1H |

| Dipole Moment | Lower | Higher |

This table provides a comparative overview of the general characteristics of the 1H- and 2H-indazole tautomers.

Strategic Rationale for Investigating Highly Substituted 2H-Indazole Derivatives in Academic Inquiry

The investigation into highly substituted 2H-indazole derivatives, such as 4-chloro-3-iodo-6-methyl-2H-indazole, is driven by the strategic goals of modern drug discovery and materials science. As a bioisostere of indole, the indazole scaffold provides a proven template for molecular design. researchgate.net The deliberate placement of multiple, diverse substituents on this core structure allows for the systematic modulation of its physicochemical and biological properties.

The key rationales for this investigative focus include:

Structure-Activity Relationship (SAR) Studies : By synthesizing a library of derivatives with varied substitution patterns, researchers can elucidate how specific functional groups at defined positions influence biological activity. This knowledge is crucial for optimizing lead compounds into potent and selective drug candidates. pnrjournal.com

Enhanced Target Specificity and Potency : The addition of substituents can improve the binding affinity and selectivity of a molecule for its intended biological target, such as a specific enzyme or receptor. For example, the functionalization of the C3-position of the indazole ring is a common strategy to introduce moieties that can form key interactions within a protein's active site. pnrjournal.comchim.it

Development of Novel Synthetic Methodologies : The challenge of synthesizing complex, multi-substituted heterocycles drives innovation in organic chemistry. organic-chemistry.orggjesr.com The creation of molecules like 4-chloro-3-iodo-6-methyl-2H-indazole requires regioselective reactions, often employing transition-metal catalysis, which expands the toolkit available to synthetic chemists. nih.govnih.gov

Fine-Tuning Pharmacokinetic Properties : Substituents can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic functionalization can improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters essential for a successful therapeutic agent.

The specific combination of chloro, iodo, and methyl groups on the 2H-indazole core in 4-chloro-3-iodo-6-methyl-2H-indazole exemplifies this strategy. The halogen atoms, particularly the iodine at the C3-position, serve as versatile synthetic handles for further elaboration through cross-coupling reactions, allowing for late-stage diversification of the molecular structure. chim.it

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMTUSJVLFXTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646493 | |

| Record name | 4-Chloro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-82-4 | |

| Record name | 4-Chloro-3-iodo-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Reactivity and Transformational Pathways of 4 Chloro 3 Iodo 6 Methyl 2h Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Indazole Ring

The reactivity of the indazole ring towards substitution reactions is influenced by the electron-rich nature of the pyrazole (B372694) ring fused to the benzene (B151609) ring. However, the presence of two deactivating halogen substituents (chloro and iodo) modulates this reactivity.

Electrophilic Substitution: Indazoles generally undergo electrophilic substitution at the C3, C5, and C7 positions. chemicalbook.com In the case of 4-chloro-3-iodo-6-methyl-2H-indazole, the C3 position is already occupied. Therefore, further electrophilic attack would be directed primarily to the C5 and C7 positions. The outcome of such reactions is governed by the combined directing effects of the existing chloro, iodo, and methyl groups, as well as the pyrazole nitrogen atoms. For instance, nitration of indazoles can be achieved, and radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate (B79036) with TEMPO. chim.it While specific studies on 4-chloro-3-iodo-6-methyl-2H-indazole are not prevalent, further halogenation is a plausible transformation. Metal-free halogenation of 2-substituted indazoles using N-halosuccinimides (NBS for bromination, NCS for chlorination) has been shown to be effective, with regioselectivity depending on the existing substitution pattern. rsc.orgnih.gov For example, sequential chlorination and bromination can lead to hetero-dihalogenated indazoles. rsc.orgnih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring typically requires activation by electron-withdrawing groups. The halogen atoms themselves can act as leaving groups. In 4-chloro-3-iodo-6-methyl-2H-indazole, the carbon-iodine bond at the C3 position is significantly weaker and the iodide ion is a much better leaving group than the chloride ion. Consequently, nucleophilic substitution is expected to occur selectively at the C3 position. This type of reaction, where a halogen is replaced by a nucleophile, is a common strategy for functionalizing halo-heterocycles. cymitquimica.comresearchgate.net The reactivity can be enhanced in the presence of strong nucleophiles, and the reaction often proceeds via a Meisenheimer-like intermediate. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogenated Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated indazoles are excellent substrates for these transformations. mdpi.com The differential reactivity of the C-I and C-Cl bonds in 4-chloro-3-iodo-6-methyl-2H-indazole is the cornerstone of its utility in sequential and site-selective cross-coupling reactions. The C-I bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. rsc.org This allows for selective functionalization at the C3-iodo position while leaving the C4-chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is highly effective for arylating the indazole core. nih.govharvard.edu Studies on dihaloindazoles, such as 6-bromo-3-iodo-1H-indazole, have demonstrated that Suzuki coupling occurs selectively at the C3-iodo position. rsc.org This high selectivity is anticipated to translate directly to 4-chloro-3-iodo-6-methyl-2H-indazole, enabling the introduction of various aryl or vinyl groups at C3. A variety of palladium catalysts and basic conditions can be employed, with the choice often depending on the specific coupling partners. harvard.eduyoutube.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the Sonogashira coupling shows high selectivity for the C-I bond over C-Br or C-Cl bonds. wikipedia.org This allows for the selective introduction of an alkynyl moiety at the C3 position of the target molecule. Such transformations have been successfully performed on 5-bromo-3-iodoindazoles, yielding 3-alkynyl-5-bromoindazoles, which highlights the potential for sequential couplings. nih.gov The reaction is generally carried out under mild conditions with an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). nih.govvander-lingen.nl

The following table illustrates the selective nature of cross-coupling reactions on dihaloindazole scaffolds, which serves as a model for the expected reactivity of 4-chloro-3-iodo-6-methyl-2H-indazole.

Interactive Data Table: Selective Cross-Coupling Reactions on Dihaloindazoles

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | 6-Bromo-3-aryl-1H-indazole | N/A | rsc.org |

| 5-Bromo-3-iodo-1H-indazole | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI / Et₃N | 5-Bromo-3-alkynyl-1H-indazole | ~70-90% | nih.gov |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 3-Vinyl-5-nitro-1H-indazole | 87% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)sulfonamide | (4-methoxyphenyl)boronic acid | Suzuki | PdCl₂(dppf) / K₂CO₃ | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)sulfonamide | 71% | nih.gov |

Exploration of Functional Group Interconversions on the Indazole Core

Beyond substitutions on the aromatic rings, the existing functional groups on 4-chloro-3-iodo-6-methyl-2H-indazole can be transformed to introduce further molecular diversity.

N-H Functionalization: The nitrogen atom of the pyrazole ring is a key site for functionalization. Direct alkylation or arylation of the N-H group in indazoles often leads to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The regioselectivity is highly dependent on the reaction conditions (base, solvent) and the steric and electronic nature of substituents on the indazole ring. nih.govbeilstein-journals.org For instance, certain electron-withdrawing groups can direct alkylation specifically to the N1 or N2 position. nih.gov Copper-catalyzed cross-coupling reactions have also been developed for the regioselective N-arylation of indazoles. rsc.org

Modification of the Methyl Group: The 6-methyl group offers another handle for functionalization. It could potentially undergo oxidation to afford a formyl or carboxylic acid group, or it could be subjected to free-radical halogenation to introduce a halomethyl group, which can then participate in further nucleophilic substitution reactions.

Halogen Interconversion: While less common than cross-coupling, the halogens themselves can be interconverted or removed. For example, the C-Cl bond could potentially be reduced (dechlorinated) under specific catalytic hydrogenation conditions, although this would require careful optimization to avoid affecting the other functional groups.

Studies on Rearrangement Mechanisms and Ring Transformations of Indazole Scaffolds

The indazole scaffold, while generally stable, can participate in rearrangement and ring transformation reactions under specific conditions, leading to the formation of other heterocyclic systems.

Ring Rearrangements: Thermal rearrangements of substituted indazoles have been observed. For example, the synthesis of 3,7-dinitro-1H-indazole proceeds through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it Other studies have shown that electrophilic addition to certain 3-alkoxy-2H-indazoles can trigger a cascade reaction involving ring-opening and ring-closure (AERORC) to form novel indazolone structures. nih.gov

Ring-Opening Reactions: Under certain conditions, the pyrazole portion of the indazole ring can be opened. For example, some indazole derivatives have been shown to undergo ring-opening to form substituted imidates, which are valuable intermediates in organic synthesis. researchgate.net

Ring System Annulation: The indazole core can be used as a building block to construct larger, fused heterocyclic systems. For example, 3-aminoindazole can react with other components to build fused pyrimido[1,2-b]indazole skeletons. acs.org Another approach involves the reaction of 2-formyl anilines with hydroxylamine, which can lead to fused tricyclic pyridazino[1,2-a]indazolium ring systems through an N-N bond-forming cyclization cascade. nih.gov These examples demonstrate the potential of the indazole scaffold to be transformed into more complex polycyclic structures.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 4 Chloro 3 Iodo 6 Methyl 2h Indazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-chloro-3-iodo-6-methyl-2H-indazole. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which is fundamental for determining its elemental composition with a high degree of confidence. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed for indazole derivatives. wiley-vch.de

The precise mass measurement from HRMS allows for the unequivocal confirmation of the molecular formula, C₈H₆ClIN₂. This technique can distinguish the target compound from impurities or byproducts that may have the same nominal mass but different elemental compositions. For instance, predicted HRMS data for the related compound 4-chloro-3-iodo-1H-indazole shows an [M+H]⁺ adduct at m/z 278.91805. uni.lu This level of precision is critical for verifying the successful synthesis of the target molecule. Furthermore, HRMS is instrumental in assessing the purity of a sample by detecting the presence of any contaminants, even at trace levels.

Table 1: Predicted HRMS Adducts for 4-chloro-3-iodo-6-methyl-2H-indazole (C₈H₇ClIN₂) This table is generated based on predictive models for a closely related isomer and serves as an illustrative example.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 292.93370 |

| [M+Na]⁺ | 314.91564 |

| [M+K]⁺ | 330.88958 |

| [M-H]⁻ | 290.91914 |

Data derived from predictive analysis of 6-chloro-3-iodo-1-methyl-1H-indazole. uni.lu

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D COSY, NOESY) for Detailed Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural elucidation of 4-chloro-3-iodo-6-methyl-2H-indazole. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments is essential for assigning the specific arrangement of atoms and differentiating between the 1H- and 2H-indazole tautomers. nih.govipb.pt

¹H NMR provides information about the chemical environment of the hydrogen atoms. For 4-chloro-3-iodo-6-methyl-2H-indazole, distinct signals would be expected for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR reveals the chemical environment of each carbon atom in the molecule. The carbon spectrum is crucial for confirming the indazole core structure and the positions of the chloro, iodo, and methyl substituents. For example, carbons bonded to electronegative atoms like chlorine and iodine will exhibit characteristic downfield shifts. NMR spectroscopy is a powerful method for distinguishing between 1- and 2-substituted indazoles. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Substituted Indazoles This table illustrates typical chemical shift ranges for substituted indazoles and is for educational purposes. Specific values for the target compound require experimental verification.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.5 |

| ¹H | Methyl-H (on ring) | 2.0 - 2.5 |

| ¹³C | Aromatic C-Cl | 125 - 135 |

| ¹³C | Aromatic C-I | 85 - 95 |

| ¹³C | Aromatic C-CH₃ | 130 - 140 |

| ¹³C | Methyl C | 15 - 25 |

General ranges are based on data for various substituted indazoles. wiley-vch.dersc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of its functional groups.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. For 4-chloro-3-iodo-6-methyl-2H-indazole, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the aromatic ring and the methyl group. The C=C and C=N stretching vibrations within the indazole ring system would also produce distinct signals. The presence of C-Cl and C-I bonds would also give rise to absorptions in the fingerprint region of the spectrum. For related indazole compounds, IR absorptions have been reported in regions such as 3290 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=C stretch), and 1230 cm⁻¹ (C-N stretch). wiley-vch.de

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as those in the aromatic ring system. Together, these techniques provide a comprehensive vibrational profile of the compound.

X-ray Crystallography for Unambiguous Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of 4-chloro-3-iodo-6-methyl-2H-indazole in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the exact positions of all atoms can be determined.

This method provides unambiguous confirmation of the molecular connectivity, the specific tautomeric form (1H- vs. 2H-indazole), and the precise bond lengths and angles. For related heterocyclic structures, X-ray diffraction has been essential for confirming proposed structures and understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice. nih.gov Obtaining a suitable crystal for analysis is a prerequisite for this powerful technique.

Advanced Chromatographic Methodologies (e.g., HPLC-MS, UPLC) for Separation, Purity, and Quantitative Analysis

Advanced chromatographic techniques are vital for the separation, purification, and quantitative analysis of 4-chloro-3-iodo-6-methyl-2H-indazole.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful tool for analyzing complex mixtures. It allows for the separation of the target compound from starting materials, byproducts, and other impurities. The retention time in the HPLC provides a characteristic identifier, while the mass spectrometer confirms the identity of the eluting compound. Methods for the analysis of various indazole-type compounds have been developed, demonstrating the utility of this approach for both qualitative and quantitative purposes. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. lcms.cznih.gov A UPLC method for 4-chloro-3-iodo-6-methyl-2H-indazole would offer improved efficiency in purity testing and quantitative analysis, which is crucial for quality control in a research or manufacturing setting. The development of a robust UPLC method would involve optimizing parameters such as the column chemistry, mobile phase composition, and flow rate.

Integration of Hyphenated Analytical Platforms for Comprehensive Chemical Profiling

A comprehensive chemical profile of 4-chloro-3-iodo-6-methyl-2H-indazole is best achieved through the integration of hyphenated analytical platforms. Combining the high-resolution separation power of chromatography (HPLC or UPLC) with the detailed structural information from spectroscopy (MS, NMR) provides a synergistic approach.

For instance, LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) can be used not only to identify and quantify the compound but also to study its fragmentation patterns, which can provide further structural confirmation. nih.gov Similarly, interfacing liquid chromatography with NMR (LC-NMR) allows for the direct acquisition of NMR spectra for separated components, which is invaluable for identifying unknown impurities or isomers without the need for time-consuming isolation. This integrated approach ensures a thorough and accurate characterization of the compound, meeting the stringent requirements of modern chemical analysis.

Advanced Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Iodo 6 Methyl 2h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing profound insights into the electronic structure, stability, and reactivity of molecules. For indazole derivatives, DFT calculations are instrumental in understanding how different substituents influence the core's properties. By solving the Schrödinger equation within the DFT framework, researchers can determine key electronic parameters.

One of the most critical aspects analyzed is the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like 4-chloro-3-iodo-6-methyl-2H-indazole, the electron-withdrawing effects of the chloro and iodo substituents are expected to lower the energy of both the HOMO and LUMO, potentially modulating the molecule's reactivity profile.

DFT calculations also enable the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For substituted indazoles, MEP maps can predict sites susceptible to metabolic attack or crucial for intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Indazole Derivatives This table illustrates the kind of data obtained from DFT calculations for a series of hypothetical indazole derivatives to show substituent effects.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2H-Indazole | -6.2 | -0.5 | 5.7 | 1.8 |

| 6-Methyl-2H-indazole | -6.0 | -0.4 | 5.6 | 2.0 |

| 4-Chloro-2H-indazole | -6.5 | -0.9 | 5.6 | 1.5 |

| 3-Iodo-2H-indazole | -6.4 | -0.8 | 5.6 | 1.7 |

| 4-chloro-3-iodo-6-methyl-2H-indazole | -6.6 | -1.1 | 5.5 | 1.6 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations.

Molecular Docking Simulations for Predicted Molecular Interactions and Binding Affinities of Indazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity.

For indazole derivatives, which are known to target a variety of enzymes like kinases, docking simulations can reveal key interactions. These interactions often include hydrogen bonds between the indazole nitrogen atoms and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the benzene (B151609) ring and its substituents. The specific substitution pattern of 4-chloro-3-iodo-6-methyl-2H-indazole would significantly influence these interactions. The chloro and iodo groups can form halogen bonds, a type of noncovalent interaction that is increasingly recognized as important for ligand binding. The methyl group can engage in favorable hydrophobic contacts.

The output of a docking simulation is typically a set of predicted binding poses and associated scores. These scores, often expressed in units of energy (e.g., kcal/mol), provide an estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction. Researchers can use this information to prioritize compounds for synthesis and experimental testing.

Table 2: Example Molecular Docking Results for an Indazole Derivative against a Kinase Target

| Parameter | Value |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | MET793, LEU718, VAL726, ALA743 |

| Types of Interactions | Hydrogen Bond (N1 of indazole to MET793 backbone NH), Halogen Bond (Iodo group to LYS745), Hydrophobic Interactions (Methyl group with VAL726) |

| Predicted Inhibition Constant (Ki) | 250 nM |

Note: This table represents typical output from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment of Indazole Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes of both the ligand and the protein, providing a more realistic picture of the binding event and the stability of the complex.

For an indazole derivative like 4-chloro-3-iodo-6-methyl-2H-indazole bound to a target protein, an MD simulation could start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the system's trajectory is recorded. Analysis of this trajectory can reveal:

Stability of the binding pose: Does the ligand remain in the initial docked conformation, or does it shift to a different binding mode?

Conformational flexibility: How much do the ligand and protein move? Are there flexible loops in the protein that interact with the ligand?

The role of water molecules: MD simulations explicitly model water, which can play a crucial role in mediating ligand-protein interactions.

Binding free energy calculations: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimates of binding free energy.

Root Mean Square Deviation (RMSD) is a common metric used to assess the stability of the complex during an MD simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To build a QSAR model for a class of indazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment or orbital energies (often derived from DFT calculations).

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to create an equation that links the descriptors to the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized indazole derivatives, thereby guiding the design and optimization of more potent compounds. The specific combination of chloro, iodo, and methyl groups in 4-chloro-3-iodo-6-methyl-2H-indazole would be represented by specific descriptor values within a QSAR model.

Elucidation of Reaction Mechanisms and Transition States using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted indazoles. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes intermediates and, crucially, transition states—the highest energy points along the reaction coordinate.

For the synthesis of a molecule like 4-chloro-3-iodo-6-methyl-2H-indazole, computational methods can be used to:

Evaluate different synthetic routes: By comparing the energy barriers of different proposed reaction pathways, the most feasible route can be identified.

Characterize transition state structures: Determining the geometry of the transition state provides insight into the bond-making and bond-breaking processes.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate the role of catalysts: Computational models can explain how a catalyst lowers the activation energy of a reaction.

These theoretical investigations can complement experimental work by explaining observed outcomes, predicting the feasibility of new reactions, and optimizing reaction conditions.

Theoretical Analysis of Tautomeric Equilibria and Energy Barriers in 2H-Indazoles

Tautomerism is a phenomenon where a molecule exists in two or more forms that are readily interconvertible, most commonly by the migration of a proton. Indazoles can exist in several tautomeric forms, with the 1H- and 2H-isomers being the most common. The position of the proton on one of the nitrogen atoms can significantly impact the molecule's properties, including its shape, dipole moment, and hydrogen bonding capabilities, which in turn affects its biological activity.

The compound 4-chloro-3-iodo-6-methyl-2H-indazole is specified as the 2H-tautomer. Theoretical calculations, particularly high-level ab initio and DFT methods, can be used to determine the relative stabilities of the different tautomers. By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable and therefore likely to be more abundant at equilibrium.

Furthermore, these computational methods can be used to calculate the energy barrier for the interconversion between tautomers. This involves locating the transition state for the proton transfer reaction. A high energy barrier suggests that the tautomers will interconvert slowly and may be isolable as separate species, while a low barrier indicates a rapid equilibrium. Understanding the tautomeric preferences and the dynamics of their interconversion is critical for a complete understanding of the chemistry and biological function of indazole derivatives.

Structure Activity Relationship Sar Elucidation of Substituted 2h Indazole Derivatives

Impact of Halogen Substitution (Chloro, Iodo) on Molecular Recognition and Biological Efficacy

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. In the context of 2H-indazole derivatives, the introduction of chloro and iodo substituents can profoundly influence molecular recognition and biological efficacy. nih.gov

The strategic placement of halogens can lead to enhanced potency. For instance, studies on indazole-based inhibitors have shown that halogen substitution is a key determinant of activity. In a series of indazol-3-carboxylic acid derivatives explored for antispermatogenic activity, the presence of halogen groups was found to be essential. The activity was noted to increase when two substituents, such as two chloro groups or a methyl and a chloro group, were present. austinpublishinggroup.com

Furthermore, halogenated indazoles serve as crucial intermediates in the synthesis of many therapeutic agents, including the anticancer drug Pazopanib. nih.gov The ability to selectively introduce halogens at specific positions, such as the C3-position, is a significant area of synthetic research. Methods using N-iodosuccinimide (NIS) or elemental iodine under basic conditions are employed to produce 3-iodoindazoles, which are versatile precursors for further functionalization through cross-coupling reactions. chim.it Similarly, efficient protocols for the regioselective C3-halogenation of 2H-indazoles using inexpensive sodium halides (NaX, where X = Cl, Br) have been developed, highlighting the importance of these halogenated scaffolds. researchgate.net

Research into 2,3-diphenyl-2H-indazole derivatives as potential antiprotozoal and anti-inflammatory agents revealed the influence of a chloro substituent. When comparing a series of compounds, the derivative with a chloro group at the para-position of the phenyl ring at position 2 demonstrated significant activity against various protozoa, in some cases being more potent than the reference drug metronidazole. mdpi.com This underscores the role of halogen substitution in tuning the biological profile of the indazole core.

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Series | Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Indazol-3-carboxylic acids | Halogen or methyl groups | Antispermatogenic | Presence of halogen is essential for activity; disubstitution enhances potency. | austinpublishinggroup.com |

| 2,3-diphenyl-2H-indazoles | p-Chloro on phenyl at N2 | Antiprotozoal | Chloro-substituted derivative showed high potency against G. intestinalis. | mdpi.com |

| 2H-Indazoles | Iodo at C3 | Synthetic Intermediate | Key precursor for inhibitors of Tropomyosin Receptor Kinases (Trk). | chim.it |

Influence of Methyl Group at Position 6 on Pharmacological Profiles of Indazole Compounds

The introduction of a methyl group at the C6-position of the indazole ring is a common strategy to explore SAR and optimize pharmacological properties. The size and electronic properties of the methyl group can influence the compound's interaction with its biological target, as well as its metabolic stability and pharmacokinetic profile.

In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists based on an indazole arylsulfonamide scaffold, the substitution pattern on the indazole core was systematically investigated. The study revealed that only small groups were tolerated at positions C5, C6, or C7. Notably, analogues with substituents at the C6-position were preferred over those at C5 or C7, suggesting that this position is critical for optimal interaction with the receptor's allosteric binding site. acs.org While this study focused on 1H-indazoles, the principle of positional preference for small alkyl groups is relevant to the broader indazole scaffold.

Regioisomeric Effects (1H vs. 2H) on Biological Activity and Selectivity of Indazole Derivatives

Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. caribjscitech.comaustinpublishinggroup.comnih.gov The position of the substituent on the pyrazole (B372694) nitrogen (N1 or N2) defines the regioisomer and has a profound impact on the molecule's three-dimensional shape, electronic properties, and biological activity. Consequently, controlling the N1 versus N2 selectivity is a significant challenge and a key aspect of SAR studies for indazole-based drugs. pnrjournal.com

Table 2: Comparison of 1H- and 2H-Indazole Properties

| Property | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Relative Stability | More stable (by 2.3 kcal/mol) | Less stable | caribjscitech.comaustinpublishinggroup.com |

| Dipole Moment (Debye) | 1.6 D | 3.1 D | caribjscitech.com |

| pKa (Basicity) | 1.31 | - | caribjscitech.com |

Numerous studies have demonstrated that the biological activity can reside exclusively in one regioisomer. For example, in the case of YC-1, an activator of soluble guanylate cyclase, the 1-benzyl substituted 1H-indazole derivative was active, whereas the corresponding 2-benzyl 2H-indazole isomer showed no activity. austinpublishinggroup.com This highlights the critical importance of the nitrogen substitution position for specific biological targets. Conversely, for other targets, 2H-indazole derivatives have shown superior or unique activity profiles. Novel 3-carboxamido-2H-indazole-6-arylamide derivatives were identified as selective CRAF inhibitors with potent antiproliferative activity against a melanoma cell line, underscoring the therapeutic potential of the 2H-indazole scaffold. nih.gov

Scaffold Hopping, Bioisosteric Replacement, and Molecular Hybridization Strategies for Indazole Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties by modifying the core structure of a known active compound. uniroma1.itresearchgate.netnih.gov These approaches aim to enhance potency, selectivity, and pharmacokinetic profiles, or to secure new intellectual property. uniroma1.it

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. For indazole derivatives, this could involve replacing the indazole core itself with a bioisosteric heterocycle like benzimidazole or benzotriazole to modulate activity or properties. kisti.re.kr

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while aiming to maintain the original biological activity by preserving key pharmacophoric features. researchgate.netnih.gov This strategy can lead to the discovery of compounds in a completely new chemical space. For instance, a project might start with an active compound containing an indazole core and use computational or knowledge-based methods to identify alternative scaffolds, such as isoxazoles or pyrazoles, that can present the necessary functional groups in a similar spatial arrangement. dundee.ac.uk

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with a potentially synergistic or dual-action biological profile. A study designing dual antimicrobial and anti-inflammatory agents hybridized the 2H-indazole scaffold with other cyclic systems commonly found in compounds with these activities. This led to the synthesis of 2,3-diphenyl-2H-indazole derivatives that exhibited both antiprotozoal activity and inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of indazole derivatives helps to understand the spatial arrangement of substituents and how this affects biological activity.

The indazole ring system itself is largely planar. nih.gov However, the substituents attached to it can have rotational freedom, leading to different conformers. For example, studies on N-acylated indazoles have shown the existence of E/Z conformers due to restricted rotation around the amide bond. austinpublishinggroup.com The specific conformer that is preferentially adopted can be crucial for receptor binding.

In the context of allosteric CCR4 antagonists, X-ray diffraction studies of indazole sulfonamide fragments bound to the receptor revealed the presence of an important intramolecular interaction that defined the active conformation. acs.org This suggests that pre-organizing the molecule into a specific, biologically active conformation can be a key strategy for enhancing potency. The preferred conformations of linkers and substituent groups, as influenced by steric and electronic factors, can significantly impact the binding affinity of the molecule. For instance, a slight change in the bond angle and length of a linker group can shift the position of key moieties and lead to a substantial drop in potency. dundee.ac.uk Therefore, understanding the conformational preferences of substituted 2H-indazoles is integral to elucidating their structure-activity relationships.

Investigation of Molecular Mechanisms of Action for Indazole Derivatives in Biological Contexts

Modulation and Inhibition of Kinase Pathways (e.g., MAPKAP, VEGFR, FGFR, LRRK2, GSK3) by Indazole Compounds

Indazole derivatives have been extensively developed as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govgoogle.com

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Indazole-based compounds like Axitinib and Pazopanib are approved drugs that function as tyrosine kinase inhibitors targeting VEGFR. nih.govrsc.org The mechanism of inhibition often involves the indazole nucleus binding to the ATP-binding pocket of the kinase. Computational studies on arylsulphonyl indazole derivatives have shown that their binding is stabilized by hydrogen bonds, π-π stacking, and other interactions with key amino acid residues in the VEGFR-2 kinase pocket, such as Ala866, Lys868, Glu885, and Cys919. nih.govnih.govmdpi.com The indazole's pyridinic nitrogen and the pyrrolic NH atom can form crucial hydrogen bonds with residues like Thr916, anchoring the ligand within the active site. nih.govmdpi.com

Fibroblast Growth Factor Receptor (FGFR): FGFRs are another family of tyrosine kinases involved in cell proliferation and differentiation; their aberrant activation is linked to various cancers. nih.govnih.gov Indazole derivatives have been designed as potent FGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at specific positions on the indazole ring are critical for inhibitory activity. For instance, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group on a 1H-indazole-4-carboxamide scaffold resulted in a compound with an IC₅₀ value of 30.2 nM for FGFR1. nih.gov Molecular docking has shown that the indazole core can interact with hinge residues of the kinase, while other parts of the molecule form additional stabilizing contacts. nih.gov

Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression, and their overexpression is common in tumors. nih.gov Indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through fragment-based and knowledge-based design, compounds with isoform selectivity have been developed. nih.gov For example, compound 30 was found to be an Aurora A selective inhibitor. nih.gov Computational modeling suggests this selectivity arises from specific interactions with residues like Arg220 and Thr217 in the Aurora A binding pocket, which differ from those in Aurora B. nih.gov The indazole scaffold typically binds to the hinge residues Glu211 and Ala213. nih.gov

Other Kinases: The versatility of the indazole scaffold allows it to target other kinases as well. Derivatives have been developed as dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. acs.org For p38α MAPK, docking studies predict that the N2-indazole nitrogen forms a key hydrogen bond with the hinge region residue Met109. acs.org Indazole piperazine (B1678402) and piperidine (B6355638) derivatives have also shown remarkable activity against Rho-associated coiled-coil kinase (ROCK-II). researchgate.net Furthermore, 7-azaindole-based inhibitors have been explored for their activity against Glycogen Synthase Kinase 3β (GSK-3β), where they adopt a specific conformation within the kinase's active site. acs.org

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

| Compound/Derivative Series | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| Compound 106 (1H-indazole-based) | FGFR1 | 2.0 ± 0.4 µM | nih.gov |

| Compound 106 (1H-indazole-based) | FGFR2 | 0.8 ± 0.3 µM | nih.gov |

| Compound 30 (Indazole derivative) | Aurora A | Selective Inhibitor | nih.gov |

| Compound 21 (Indazole derivative) | Aurora B | Selective Inhibitor | nih.gov |

| SR-1459 (1H-Indazol analog) | ROCK-II | 13 nM | researchgate.net |

Enzyme Inhibition and Activation Profiles (e.g., COX-2, IDO1, MAO)

Beyond kinases, indazole derivatives inhibit other classes of enzymes implicated in various pathologies.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammatory and nociceptive responses. nih.gov The anti-inflammatory drug Bendazac contains a 1H-indazole scaffold. nih.gov Studies have shown that indazole derivatives can inhibit COX-2 in a concentration-dependent manner. nih.gov This inhibition is a key part of their anti-inflammatory mechanism, reducing the synthesis of prostaglandins (B1171923) that promote inflammation. nih.govmdpi.com Docking calculations suggest that some 2H-indazole derivatives bind to the COX-2 active site in a manner similar to selective COX-2 inhibitors like rofecoxib. mdpi.com

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. patsnap.comfrontiersin.org By depleting tryptophan and producing metabolites like kynurenine, IDO1 creates an immunosuppressive microenvironment that tumors can exploit to evade immune attack. patsnap.com The 1H-indazole scaffold has been identified as a novel key pharmacophore for potent IDO1 inhibition. nih.govacs.org The inhibitory mechanism involves the interaction of the 1H-indazole motif with the ferrous ion of the heme group and with hydrophobic pockets (A and B) in the active site. nih.govacs.org Structure-activity relationship analyses have demonstrated that substituents at the 4- and 6-positions of the indazole ring are crucial for inhibitory activity. nih.gov

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of monoamine neurotransmitters in the central nervous system. researchgate.netmayoclinic.org MAO inhibitors are used to treat neuropsychiatric disorders like depression and Parkinson's disease. mayoclinic.orgwikipedia.org A series of C5- and C6-substituted indazole derivatives were found to be highly potent and selective inhibitors of human MAO-B, with IC₅₀ values in the sub-micromolar range. researchgate.net For example, derivatives with substitutions at the C5 position of the indazole ring showed particularly potent MAO-B inhibition (IC₅₀ values from 0.0025–0.024 µM). researchgate.net Kinetic studies of a selected derivative showed a competitive mode of inhibition, indicating that it competes with the substrate for binding to the enzyme's active site. researchgate.net

Table 2: Selected Indazole Derivatives as Enzyme Inhibitors

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Indazole (unspecified derivative) | COX-2 | Concentration-dependent inhibition | nih.gov |

| Compound 5c (C5/C6-substituted indazole) | MAO-A | 0.745 µM | researchgate.net |

| C5-substituted indazole derivatives | MAO-B | 0.0025–0.024 µM | researchgate.net |

| Indazole-based thiadiazole derivative 1 | Thymidine (B127349) phosphorylase | 6.29 ± 0.38 µM | nih.gov |

Receptor Binding Interactions and Ligand-Binding Domain Analysis of Indazole Ligands

Indazole derivatives also function as ligands for various receptors, modulating their activity through direct binding.

Glucocorticoid Receptor (GR): The GR is a nuclear hormone receptor that regulates genes controlling inflammation and metabolism. Aided by co-crystal structures, SAR studies have been used to develop indazole-based non-steroidal GR partial agonists. nih.gov These studies focus on the ligand-binding domain (LBD) of the receptor, optimizing the indazole scaffold to achieve partial agonism with excellent selectivity over other nuclear receptors. nih.gov

Chemokine Receptor 4 (CCR4): CCR4 is a G-protein-coupled receptor involved in inflammatory responses. A series of indazole arylsulfonamides act as allosteric antagonists of CCR4, meaning they bind to a site distinct from the natural ligand binding site. acs.org These antagonists bind to an intracellular allosteric site, a mechanism that was also identified for other chemokine receptors. acs.org X-ray diffraction studies suggested the presence of an important intramolecular interaction within the active conformation of the indazole sulfonamide antagonists. acs.org

Cannabinoid Receptors (CBRs): Indole and indazole derivatives are among the most studied classes of synthetic cannabinoid receptor ligands. acs.org Recently, a "conformational lock" strategy was used to modify indazole-based designer drugs to eliminate binding to the CB1 receptor while enhancing selectivity for the CB2 receptor. acs.org This approach led to the discovery of potent and highly selective CB2R agonists with distinct functional selectivity profiles toward different downstream signaling pathways (e.g., β-arrestin vs. G-protein signaling). acs.org

Mechanistic Insights into Anti-inflammatory and Antileishmanial Activities of Indazole Derivatives

The therapeutic effects of indazole compounds are underpinned by specific molecular mechanisms.

Anti-inflammatory Activity: The anti-inflammatory properties of indazoles are multifactorial. nih.gov A primary mechanism is the inhibition of the COX-2 enzyme, which reduces the production of inflammatory prostaglandins. nih.govmdpi.com Additionally, indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity. nih.gov By targeting these key mediators—enzymes, cytokines, and reactive oxygen species—indazoles can effectively suppress the inflammatory response. nih.gov Commercially available anti-inflammatory drugs like Bendazac and Benzydamine feature the 1H-indazole scaffold. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Indazole derivatives have emerged as promising antileishmanial agents. nih.gov Studies on 5-nitroindazole (B105863) derivatives against Leishmania amazonensis have revealed that these compounds cause parasite immobility, cell lysis, and disturbances to the mitochondria and other organelles. nih.gov The mechanism of action for novel 3-chloro-6-nitro-1H-indazole derivatives involves potent inhibition of the parasite. nih.gov The biological potency is significantly affected by the nature of the side chains attached to the indazole core; for example, derivatives containing a triazole ring were more effective than those with oxazole (B20620) or oxazoline (B21484) rings, likely due to specific interactions between the core and the side chain. nih.gov Ruthenium(II) complexes incorporating an indazole ligand have also shown significant leishmanicidal activity against both promastigote and amastigote forms of L. amazonensis. rsc.org

Investigation of Other Specific Protein-Ligand Interactions for Indazole Scaffolds

The structural versatility of the indazole core has enabled its use in targeting a variety of other proteins.

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a target for treating inflammatory diseases like inflammatory bowel disease (IBD). nih.gov N²-substituted indazole derivatives have been designed as potent PDE4 inhibitors, with one optimized compound, LZ-14 (Z21115) , showing high inhibitory activity against the PDE4D7 isoform (IC₅₀ = 10.5 nM) and promising therapeutic effects in mouse models of IBD. nih.gov

Rho-associated coiled-coil kinase (ROCK): ROCK is a serine/threonine kinase implicated in diseases ranging from glaucoma to spinal cord injury. researchgate.net A series of 1H-indazole piperazine and 1H-indazole piperidine derivatives were developed as potent inhibitors of ROCK-II. researchgate.net Structure-activity relationship studies identified key structural features necessary for potent inhibition. miami.edu

Thymidine Phosphorylase: This enzyme is involved in nucleotide metabolism and is a target in anti-cancer and anti-diabetic research. A series of indazole-endowed thiadiazole hybrids were synthesized and evaluated as inhibitors of thymidine phosphorylase. nih.gov Several derivatives demonstrated significant inhibitory activity, with potency influenced by the substituents on the hybrid scaffold. nih.gov Docking studies confirmed favorable binding interactions with amino acids in the enzyme's active site. nih.gov

Academic Perspectives on the Patent Landscape and Intellectual Property of Indazole Derivatives

Trends and Evolution in Patenting Indazole-Containing Compounds

The patenting of indazole-containing compounds has seen a significant uptick in recent years, driven by the discovery of their diverse therapeutic applications. nih.govresearchgate.nettandfonline.com A review of patents published between 2013 and 2017 identified 42 patents focused on indazole derivatives for a range of diseases, highlighting the scaffold's pharmacological importance. nih.govtandfonline.com This trend is a testament to the versatility of the indazole nucleus, which can be readily functionalized to generate a wide array of derivatives with distinct biological activities. researchgate.netnih.gov

Early patenting efforts often focused on broad claims covering large classes of substituted indazoles. However, as the field has matured, a clear trend towards more specific and targeted patent applications has emerged. These newer patents often focus on compounds with well-defined mechanisms of action, targeting specific biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govresearchgate.net For instance, a significant number of patents are directed towards indazole derivatives as kinase inhibitors, reflecting the broader trend in oncology drug discovery. nih.govnih.gov

Another notable evolution is the increasing number of patents originating from academic institutions and smaller biotechnology companies, in addition to major pharmaceutical corporations. This suggests a growing role for academic research in identifying novel indazole-based therapeutic agents and translating these discoveries into patentable intellectual property. The rise in academic patenting is facilitated by a greater understanding of the commercial potential of these compounds and the availability of resources to support patent applications. researchgate.netnih.gov

The geographical distribution of patent applications for indazole derivatives has also expanded, with a growing number of filings in emerging markets, indicating the global nature of drug discovery and the perceived commercial value of these compounds worldwide.

Strategic Analysis of Substituted Indazole Derivatives in Patent Literature

A strategic analysis of the patent literature for substituted indazole derivatives reveals several key approaches employed by inventors to secure intellectual property rights. A primary strategy involves claiming a core indazole scaffold with a wide range of possible substituents at various positions. This "Markush" structure approach allows for broad protection, encompassing a large number of potential compounds. For example, a patent might claim a general formula where R1, R2, and R3 can be selected from a long list of chemical groups. google.comgoogle.com

A more targeted strategy focuses on specific substitution patterns that have been shown to confer high potency and selectivity for a particular biological target. These patents are often supported by extensive in vitro and in vivo data demonstrating the superior properties of the claimed compounds. For instance, patents for kinase inhibitors often include detailed structure-activity relationship (SAR) studies that justify the selection of specific substituents on the indazole ring. nih.govnih.gov

Furthermore, companies often employ a strategy of filing multiple patents around a single lead compound. This can include patents covering:

The composition of matter for the lead compound and its close analogs.

Specific methods of synthesis for the lead compound. google.comgoogle.comgoogle.com

Pharmaceutical compositions and formulations containing the compound. google.comgoogle.com

Methods of use for treating specific diseases. google.comgoogle.com

This multi-layered patenting strategy creates a robust intellectual property portfolio that can be difficult for competitors to circumvent.

An analysis of patent claims also reveals a focus on particular therapeutic areas. As indicated in the table below, a significant portion of recent patents for indazole derivatives are directed towards their use as anticancer agents, particularly as kinase inhibitors. nih.govgoogle.com Other important areas include anti-inflammatory agents and treatments for neurological disorders. nih.gov

Table 1: Therapeutic Focus of Recent Indazole Derivative Patents (2013-2017)

| Therapeutic Area | Key Targets/Mechanisms | Representative Patent Assignees |

|---|---|---|

| Oncology | Kinase inhibitors (e.g., IRAK4, PKMyt1), Cell proliferation inhibitors | Various Pharmaceutical Companies, Academic Institutions |

| Inflammation | Anti-inflammatory agents | Various Pharmaceutical Companies |

| Neurological Disorders | CB1 receptor agonists, Neuroprotective agents | Various Pharmaceutical Companies |

| Infectious Diseases | Antibacterial agents | Not explicitly detailed in recent reviews |

This table is a representation based on the analysis of patent review articles and does not constitute an exhaustive list.

Implications of Intellectual Property for Academic Research and Development in Indazole Chemistry

The increasing prevalence of patents in the field of indazole chemistry has significant implications for academic research and development. On one hand, the potential for obtaining patent protection can serve as a powerful incentive for academic researchers to pursue translational research, moving their discoveries from the laboratory toward clinical application. researchgate.net The possibility of licensing a patented invention to a pharmaceutical company can provide a valuable source of funding for academic labs and universities.

However, the dense patent landscape can also create challenges for academic researchers. The existence of broad patents covering large classes of indazole derivatives may limit the freedom to operate for academics working on the synthesis and evaluation of new compounds. There is a risk of infringing on existing patents, which can be a significant concern for universities and may deter research in certain areas. norrismclaughlin.com

To navigate this complex landscape, academic institutions are increasingly adopting more sophisticated intellectual property management strategies. This includes conducting thorough patent landscape analyses before initiating new research projects to identify areas with greater freedom to operate. biorxiv.org Furthermore, universities are becoming more adept at drafting and prosecuting patent applications to ensure that the resulting intellectual property is commercially valuable. researchgate.net

Collaboration between academia and industry is also becoming increasingly important. Such partnerships can provide academic researchers with access to the resources and expertise needed to advance their discoveries, while providing industry with a pipeline of innovative new compounds. These collaborations often involve carefully negotiated agreements that define the ownership and licensing of any resulting intellectual property.

Identification of Emerging Patentable Areas and Research Opportunities within Indazole Scaffolds

The patent literature and ongoing research point to several emerging and promising areas for the development of new patentable indazole derivatives. One of the most active areas continues to be the development of novel kinase inhibitors . nih.gov While many indazole-based kinase inhibitors have been developed, there remains a significant opportunity to design new compounds with improved selectivity, potency, and pharmacokinetic properties. Specific kinase targets that have been the subject of recent patent applications include Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the PKMyt1 kinase. google.comgoogle.com

Another area of growing interest is the development of indazole derivatives as modulators of cannabinoid receptors , particularly CB1 receptor agonists, for the treatment of pain and other conditions. google.com The unique structure of the indazole scaffold allows for the design of ligands with novel binding modes and improved side effect profiles compared to existing cannabinoid-based therapies.

Furthermore, there are opportunities to explore the use of indazole derivatives in less-tread therapeutic areas. While oncology and inflammation have been the primary focus, the diverse biological activities of indazoles suggest their potential for treating a wider range of diseases. researchgate.net For example, research into their use as antibacterial or antiviral agents could lead to the development of new classes of anti-infective drugs.

From a chemical synthesis perspective, the development of novel and efficient methods for the synthesis of substituted indazoles represents a significant research opportunity. nih.govgoogle.com Patents covering new synthetic routes that are more scalable, cost-effective, or allow for the introduction of novel substitution patterns can be highly valuable.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-chloro-3-iodo-6-methyl-2H-indazole |

| 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole |

| 3-iodo-6-nitro-indazole |

| N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl]propane-1-sulfonamide |

| 7-nitro-1H-indazole |

Future Directions and Emerging Research Avenues for 4 Chloro 3 Iodo 6 Methyl 2h Indazole and Beyond

Innovation in Sustainable Synthetic Methodologies and Process Intensification

The synthesis of indazole derivatives has evolved significantly, with a growing emphasis on green chemistry principles to create more environmentally friendly and efficient processes. organic-chemistry.orgnih.govresearchgate.net For a novel compound like 4-chloro-3-iodo-6-methyl-2H-indazole, the development of a sustainable synthetic route would be a critical first step.

Current sustainable approaches for indazole synthesis that could be adapted include:

Catalyst-based methods: Utilizing transition-metal or acid-base catalysts can enhance the efficiency and selectivity of indazole ring formation. organic-chemistry.orgnih.gov Research into copper-catalyzed one-pot, three-component reactions has shown promise for the synthesis of 2H-indazoles. organic-chemistry.org

Green solvents: The use of greener solvents like polyethylene (B3416737) glycol (PEG) can reduce the environmental impact of the synthesis. organic-chemistry.org

Photochemical methods: Visible-light-induced reactions offer a metal-free and environmentally benign alternative for constructing the indazole core. researchgate.net

Flow chemistry: This technology can offer increased safety, reproducibility, and scalability for the synthesis of indazoles. researchgate.net

A key challenge in synthesizing 4-chloro-3-iodo-6-methyl-2H-indazole would be the regioselective introduction of the chloro, iodo, and methyl groups onto the indazole scaffold. Iodination of indazoles is often achieved using iodine under basic conditions. chim.it The development of a concise and efficient route would be paramount for enabling further biological studies. bldpharm.com

Integration of Advanced Computational Design and Machine Learning for De Novo Indazole Discovery

Computational tools are increasingly integral to modern drug discovery, enabling the design of novel molecules with desired properties. bldpharm.combldpharm.comnih.gov For 4-chloro-3-iodo-6-methyl-2H-indazole, computational approaches could be instrumental in predicting its potential biological activities and guiding its development.

Key computational strategies include:

De Novo Design: Machine learning algorithms, particularly deep learning and generative models, can design novel indazole derivatives with optimized properties. bldpharm.combldpharm.comresearchgate.net

Pharmacophore Mapping and QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can identify the key structural features required for biological activity and predict the potency of new derivatives. researchgate.net

Molecular Docking: These studies can predict how 4-chloro-3-iodo-6-methyl-2H-indazole might bind to various biological targets, such as protein kinases, providing insights into its potential mechanism of action. nih.govmdpi.com

These computational methods can accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of Novel Biological Targets and Polypharmacology for Indazole Derivatives

Indazole derivatives are known to interact with a wide array of biological targets, leading to their diverse pharmacological effects. bldpharm.comnih.govuni.lu A crucial area of research for 4-chloro-3-iodo-6-methyl-2H-indazole would be to identify its specific biological targets.

Promising areas of investigation include:

Kinase Inhibition: Many indazole-containing drugs are kinase inhibitors used in cancer therapy. Screening 4-chloro-3-iodo-6-methyl-2H-indazole against a panel of kinases could reveal its potential as an anticancer agent.

Polypharmacology: The ability of a single drug to interact with multiple targets, known as polypharmacology, is an emerging paradigm in drug discovery for complex diseases. Investigating the polypharmacological profile of this compound could uncover novel therapeutic applications. bldpharm.com

Novel Targets: Exploring a wide range of biological assays could identify unexpected activities against targets implicated in other diseases, such as inflammatory conditions or infectious diseases. nih.gov

The presence of the iodine atom at the C3 position offers a handle for further chemical modifications, allowing for the creation of a library of derivatives to explore structure-activity relationships. chim.it

Investigations into Target Selectivity and Minimization of Off-Target Effects for Indazole Compounds

While polypharmacology can be beneficial, a lack of selectivity can lead to unwanted side effects. Therefore, a critical aspect of developing any new therapeutic agent is to understand and optimize its target selectivity.

Strategies to investigate and improve selectivity include:

Rational Drug Design: Computational and structural biology tools can be used to design derivatives of 4-chloro-3-iodo-6-methyl-2H-indazole with higher affinity for the desired target and reduced binding to off-targets.

Conformational Restriction: Modifying the molecule to limit its flexibility can enhance selectivity by favoring a conformation that is optimal for binding to the intended target. mdpi.com

High-Throughput Screening: Testing the compound against a broad panel of targets can identify potential off-target interactions early in the development process.

By minimizing off-target effects, the safety and therapeutic window of the compound can be improved.

Development of Prodrug Strategies and Advanced Delivery Systems for Indazole Compounds

The effectiveness of a drug can be significantly influenced by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Prodrug strategies and advanced delivery systems can be employed to improve these properties.

Potential approaches for 4-chloro-3-iodo-6-methyl-2H-indazole include:

Prodrugs: Converting the active molecule into a prodrug can enhance its solubility, stability, or ability to cross cell membranes.

Advanced Delivery Systems: Formulations such as nanoparticles, nanogels, and cyclodextrin (B1172386) inclusion complexes can be used to control the release of the drug and target it to specific tissues, thereby increasing efficacy and reducing side effects.

These strategies can help to overcome challenges related to poor bioavailability and unspecific distribution.

Interdisciplinary Research Collaborations for Translational Indazole Science

The journey of a new chemical entity from the laboratory to the clinic is a complex process that requires collaboration across multiple disciplines. The successful development of 4-chloro-3-iodo-6-methyl-2H-indazole would necessitate an interdisciplinary approach, bringing together experts in:

Medicinal and Synthetic Chemistry: To design and synthesize the compound and its derivatives.

Computational Chemistry: To model its properties and interactions.

Pharmacology and Biology: To evaluate its biological activity and mechanism of action.

Translational Science: To bridge the gap between basic research and clinical application.

Such collaborations are essential to accelerate the translation of scientific discoveries into new medicines.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (iodination) | Prevents over-halogenation |

| Solvent | DMF or DCM | Enhances reagent solubility |

| Catalyst | Pd(PPh₃)₄ (for coupling) | Improves cross-coupling efficiency |

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for iodine at C3) and confirms methyl group integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., Cl and I isotopic patterns).

- HPLC-PDA : Assesses purity (>95% for biological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. Key Findings from Analog Studies :

| Substituent | Coupling Efficiency (%) |

|---|---|

| 3-I, 4-Cl, 6-CH₃ | 65–75 |

| 3-Br, 4-Cl, 6-CH₃ | 80–85 |

Advanced: How does the methyl group at C6 influence regioselectivity in further substitutions?

Answer:

The methyl group acts as a steric director:

- Electrophilic Attack : Directs substitutions to C5 or C7 due to steric hindrance at C6 .

- Cross-Coupling : Pd-catalyzed reactions favor C3-I due to lower steric bulk compared to C6-CH₃ .

Q. Experimental Validation :

- X-ray Diffraction : Confirms spatial orientation of substituents (e.g., dihedral angles between indazole rings and methyl groups) .

Basic: What purification methods are recommended for isolating 4-chloro-3-iodo-6-methyl-2H-indazole?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of halogenated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Answer:

Q. Stability Profile (Hypothetical) :

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 7.4, 25°C | None | >30 |

| pH 1.0, 60°C | 3-Deiodo derivative | 3–5 |

Retrosynthesis Analysis